molecular formula C22H27N2O2+ B11212896 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11212896
M. Wt: 351.5 g/mol
InChI Key: CRTQJLRIWSHTLY-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound characterized by its unique structural features. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of both dimethylphenyl and methoxyphenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Dimethylphenyl and Methoxyphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating receptor binding and signal transduction.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit activity against various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its specific substitution pattern and the presence of both dimethylphenyl and methoxyphenyl groups. These structural features confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H27N2O2+

Molecular Weight

351.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2/c1-16-7-12-20(17(2)14-16)22(25)15-23(21-6-4-5-13-24(21)22)18-8-10-19(26-3)11-9-18/h7-12,14,25H,4-6,13,15H2,1-3H3/q+1

InChI Key

CRTQJLRIWSHTLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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